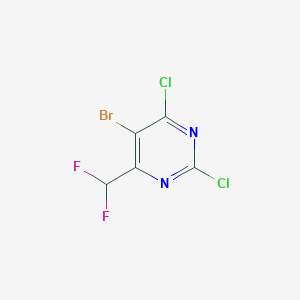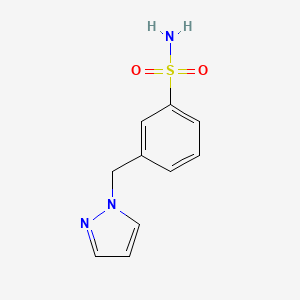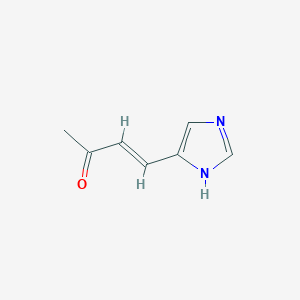![molecular formula C7H14ClN B13617669 2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
2-Azabicyclo[4.2.0]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[4.2.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.0]octane hydrochloride can be achieved through a tandem Strecker reaction followed by intramolecular nucleophilic cyclization. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile intermediate, which then undergoes cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic route. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
2-Azabicyclo[4.2.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, which can be further utilized in synthetic chemistry and drug development .
科学的研究の応用
2-Azabicyclo[4.2.0]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring fusion pattern.
8-Azabicyclo[3.2.1]octane: A compound with a similar core structure but different ring sizes and fusion.
Uniqueness
2-Azabicyclo[4.2.0]octane hydrochloride is unique due to its specific ring fusion and nitrogen incorporation, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
特性
分子式 |
C7H14ClN |
|---|---|
分子量 |
147.64 g/mol |
IUPAC名 |
2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H |
InChIキー |
VFBUZIVHKLMKOM-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC2NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













